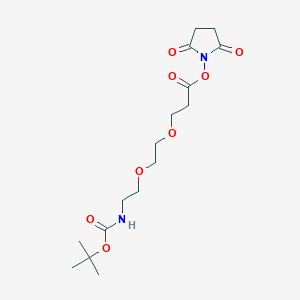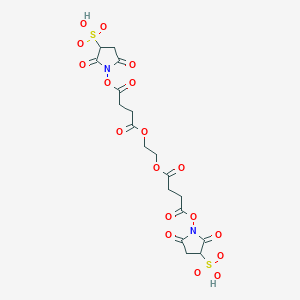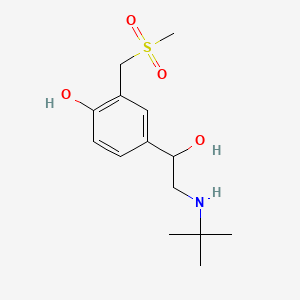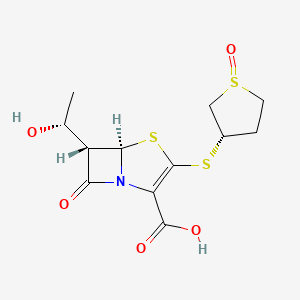
t-Boc-N-アミド-PEG2-NHSエステル
概要
説明
t-Boc-N-amido-PEG2-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG2-NHS ester involves the use of a Boc-protected amine and an NHS ester . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can react with primary amine groups to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG2-NHS ester is C16H26N2O8 . Its molecular weight is 374.39 g/mol . The InChI code is InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) .
Chemical Reactions Analysis
The t-Boc-N-amido-PEG2-NHS ester is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
The t-Boc-N-amido-PEG2-NHS ester is a white solid . It is soluble in DCM and DMSO . The compound should be stored at 2-8°C .
科学的研究の応用
PEG化剤
t-Boc-N-アミド-PEG2-NHSエステルは、アミノ基とBoc保護アミノ基を含むPEGリンカーです . 親水性のPEGスペーサーは、水性媒体における溶解性を向上させます . これにより、PEG化剤として適しています。PEG化は、薬物や治療用タンパク質などの分子やマクロ構造にポリエチレングリコール(PEG)を付加するプロセスであり、多くの治療法の安全性と有効性を向上させることができます。
生体複合化
t-Boc-N-アミド-PEG2-NHSエステルのアミノ基は、カルボン酸、活性化NHSエステル、カルボニル(ケトン、アルデヒド)などに対して反応性があります . これは、生体複合化に役立ちます。生体複合化とは、少なくとも1つがバイオ分子である2つの分子間に安定な共有結合を形成する化学戦略です。
薬物送達システム
t-Boc-N-アミド-PEG2-NHSエステルのBoc基は、穏やかな酸性条件下で脱保護して遊離アミンを形成できます . この特性は、標的に到達するまで薬物を保護する必要がある薬物送達システムで利用できます。
低分子合成
t-Boc-N-アミド-PEG2-NHSエステルは、低分子の合成のためのビルディングブロックとして使用できます . さまざまな化学構造に組み込むことができ、複雑な有機分子の合成において汎用性の高いツールとなります。
抗体薬物複合体
t-Boc-N-アミド-PEG2-NHSエステルは、抗体薬物複合体に合成的に組み込むことができます . これらは、細胞毒性剤を癌細胞に直接送達するように設計された薬物の一種です。癌細胞で発現されるタンパク質に特異的に結合する抗体に薬物を結合させて構成されています。
プロテオリシス標的キメラ(PROTAC)
t-Boc-N-アミド-PEG2-NHSエステルは、プロテオリシス標的キメラ(PROTAC)の合成にも使用できます . PROTACは、E3ユビキチンリガーゼを動員して特定のタンパク質を分解のためにタグ付けすることで機能する薬物の一種です。
作用機序
Target of Action
The primary target of t-Boc-N-amido-PEG2-NHS ester is the primary amine groups (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
t-Boc-N-amido-PEG2-NHS ester contains an NHS ester and a t-Boc protected amine group . The NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-N-amido-PEG2-NHS ester is the formation of a stable amide bond with primary amine groups. This can lead to the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The deprotection of the t-boc group to form a free amine occurs under mild acidic conditions , suggesting that pH could be a significant environmental factor influencing its action.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
t-Boc-N-amido-PEG2-NHS ester plays a significant role in biochemical reactions. The t-Boc group can be deprotected under mild acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, which results in stable and irreversible conjugates.
Cellular Effects
The effects of t-Boc-N-amido-PEG2-NHS ester on various types of cells and cellular processes are primarily related to its ability to label proteins and other amine-containing molecules . By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects may vary depending on the particular proteins or molecules that are labeled.
Molecular Mechanism
t-Boc-N-amido-PEG2-NHS ester exerts its effects at the molecular level through its NHS ester group, which can react with primary amines (-NH2) to form stable amide bonds . This allows it to label proteins, amine-modified oligonucleotides, and other amine-containing molecules. The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Temporal Effects in Laboratory Settings
The effects of t-Boc-N-amido-PEG2-NHS ester can change over time in laboratory settings. The t-Boc group can be deprotected under mild acidic conditions to form a free amine This suggests that the compound may have different effects at different time points depending on the pH of the environment
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXIPYAXFROBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778648-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101103446 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)








![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)


